2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fused pyrimidine derivative characterized by a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and a nitrobenzamide moiety at position 3.
Properties
IUPAC Name |
2-nitro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O4/c25-17(13-8-4-5-9-15(13)24(27)28)21-22-11-19-16-14(18(22)26)10-20-23(16)12-6-2-1-3-7-12/h1-11H,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFNCAGYJYVVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as iodine or a Lewis acid, to facilitate the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of functionalized benzamides .
Scientific Research Applications
Biological Activities
-
Anticancer Activity :
- Studies have shown that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry reported that similar compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting a promising avenue for further research.
-
Antimicrobial Properties :
- The compound has shown potential as an antimicrobial agent. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics.
- Case Study : In vitro tests indicated that modifications to the pyrazolo-pyrimidine structure enhanced antimicrobial activity against resistant strains of Staphylococcus aureus.
Data Tables
Mechanism of Action
The mechanism of action of 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways that are essential for cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth .
Comparison with Similar Compounds
Compound 1 : N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide
- Key Differences : Replaces the nitro group with a thioxo (S=O) group at position 4.
- Synthesis : Prepared via refluxing with thiourea and sodium ethoxide, yielding 65–70% .
- Activity : Demonstrated moderate EGFR-TK inhibition but lower apoptotic activity compared to nitro-substituted analogs. The thioxo group may reduce metabolic stability due to susceptibility to oxidation .
Compound 2 : N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetohydrazide derivatives
- Key Differences : Features an acetohydrazide side chain instead of nitrobenzamide.
- Activity : Exhibited EGFR inhibition (IC50: 0.03–0.186 µM) and apoptosis induction in MCF-7 cells. Compound 237 (IC50: 34.55 µM) showed superior activity to the nitro analog, likely due to enhanced hydrogen bonding with the ATP-binding site of EGFR (PDB:1M17) .
Compound 3 : 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-2-ylmethyl)propanamide
- Key Differences : Substitutes nitrobenzamide with a pyridin-2-ylmethyl-propanamide group.
- Activity : Improved solubility due to the polar pyridine moiety but reduced EGFR affinity compared to nitro derivatives. Molecular weight (374.4 g/mol) and steric bulk may limit membrane permeability .
Physicochemical and Crystallographic Properties
Crystal Packing and Hydrogen Bonding
- The nitro group in 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide likely influences crystal packing via N–H⋯O and C–H⋯O interactions, similar to the 2-nitro-N-(2-nitrophenyl)benzamide analog (C13H9N3O5). The latter forms a 3D network via hydrogen bonds, enhancing thermal stability .
Solubility and Bioavailability
- Nitro-substituted derivatives generally exhibit lower aqueous solubility compared to acetohydrazide or pyridine-containing analogs. However, the nitro group improves lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .
Research Implications and Gaps
- The nitro group in the target compound may optimize interactions with hydrophobic pockets in EGFR-TK, but in vivo efficacy and toxicity data are lacking.
- Comparative docking studies (e.g., using PDB:1M17) are needed to quantify binding energies relative to Compounds 1–3 .
- Synthetic routes for the target compound remain underexplored; green chemistry approaches (e.g., solvent-free fusion) could improve yields .
Biological Activity
2-Nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₈H₁₂N₆O₄
- Molecular Weight : 376.3257 g/mol
- CAS Number : 899996-39-5
- Structure : The compound features a benzamide moiety linked to a pyrazolo[3,4-d]pyrimidine core with a nitro substituent, which may influence its biological interactions.
The primary mechanism of action for 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound's structure allows it to mimic ATP binding in the active site of these kinases, thereby disrupting normal signaling pathways involved in cell proliferation and survival .
Anticancer Potential
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. The inhibition of CDK2 by 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has been linked to:
- Reduced Cell Proliferation : Studies have shown that this compound effectively inhibits the growth of various cancer cell lines, including HeLa and A375 cells.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death and reduced tumor growth.
In Vitro Studies
In vitro studies have demonstrated that 2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide exhibits IC50 values indicative of potent inhibitory activity against CDK2. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 0.36 | CDK2 Inhibition |
| HCT116 | 0.50 | CDK2 Inhibition |
| A375 | 0.45 | Apoptosis Induction |
These results suggest that the compound is a promising candidate for further development as an anticancer agent.
Structure-Activity Relationship (SAR)
The presence of the nitro group in the compound is believed to enhance its biological activity by influencing electronic properties and steric factors that affect binding affinity to target enzymes. Comparative studies with similar pyrazolo derivatives have indicated that modifications at specific positions can lead to variations in potency and selectivity against different kinases .
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates for amide coupling .
- Catalysts : Triethylamine or DMAP improves nucleophilicity during acylation .
- Temperature Control : Reflux conditions (~100°C) for cyclization steps; lower temperatures (0–25°C) for nitration to minimize side reactions .
Advanced: How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core influence the compound’s kinase inhibitory activity?
The nitro and benzamide substituents critically modulate binding affinity to kinase ATP-binding pockets. Structural insights include:
- Nitro Group : Enhances electron-withdrawing effects, stabilizing interactions with lysine residues (e.g., KDM4B, IC₅₀ = 0.39 µM) .
- Benzamide Moiety : Forms hydrogen bonds with hinge regions of kinases (e.g., CDK2), mimicking adenine in ATP .
Q. Key Techniques :
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), pyrimidine NH (δ 10–12 ppm) .
- ¹³C NMR : Carbonyl signals (C=O, ~170 ppm), nitro group carbons (~140 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) to confirm molecular weight (e.g., ~415 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Q. Critical Data :
- Melting Point : Consistency with crystallinity (e.g., 180–185°C) .
- Elemental Analysis : Confirmation of C, H, N, O percentages .
Advanced: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Q. Methodological Approaches :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS quantification of plasma concentrations .
- Metabolite Identification : Use liver microsomes and LC-HRMS to detect active/inactive metabolites .
- Formulation Optimization : Nanoemulsions or liposomes to enhance solubility and tissue penetration .
Q. Case Example :
- In vitro IC₅₀ for KDM4B (0.39 µM) vs. in vivo tumor reduction (30% at 50 mg/kg). Adjust dosing regimens or explore prodrug strategies to improve efficacy .
Advanced: How can computational modeling predict the binding affinity of this compound to specific molecular targets like phosphodiesterases or kinases?
Q. Computational Tools :
- Molecular Docking (AutoDock Vina) : Simulate binding poses in ATP pockets of CDK2 or KDM4B .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., nitro vs. trifluoromethyl) with IC₅₀ values .
Validation : Compare predicted ΔG values with experimental SPR or ITC data .
Basic: What are the key structural features of this compound that contribute to its stability under various pH and temperature conditions?
- Pyrazolo[3,4-d]pyrimidine Core : Resonance stabilization from conjugated π-system .
- Nitro Group : Electron-withdrawing effect reduces hydrolysis susceptibility at acidic pH .
- Benzamide Linkage : Amide bond stability enhanced by steric protection from the phenyl group .
Q. Stability Testing :
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C .
- Forced Degradation Studies : Exposure to 0.1M HCl/NaOH at 40°C for 48 hours .
Advanced: What experimental approaches are recommended for elucidating the metabolic pathways and potential toxicity of this compound?
Q. In Vitro Methods :
- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 using human liver microsomes .
- Ames Test : Assess mutagenicity via Salmonella typhimurium strains .
Q. In Vivo Methods :
- Rodent Toxicity Studies : MTD determination and histopathology at 28-day exposures .
- Metabolomics : UPLC-QTOF-MS to map urinary and fecal metabolites .
Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance selectivity towards cancer-related enzymes?
Q. SAR Strategies :
- Position-Specific Modifications :
- Nitro → Cyano : Reduce off-target effects while maintaining electron withdrawal .
- Benzamide → Heteroaromatic Amides : Improve solubility (e.g., pyridine-2-ylmethyl) .
- Enzyme Panels : Test derivatives against kinase/phosphodiesterase arrays to identify selectivity trends .
Q. Data-Driven Example :
- Replacing phenyl with 3,4-dimethylphenyl increased KDM4B selectivity 10-fold due to reduced steric clash .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
